3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid
Description
3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid is a substituted phenylpyruvic acid derivative characterized by a 2-oxopropanoic acid backbone linked to a 5-bromo-2-methylphenyl group. Its IUPAC name reflects the bromine atom at the para position and a methyl group at the ortho position on the aromatic ring. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
3-(5-bromo-2-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
VZRBEKNENSTORS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination . The subsequent steps involve oxidation and carboxylation reactions to introduce the oxo and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The keto group can be reduced to an alcohol, or the compound can undergo further oxidation to form more complex derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for introducing the oxo group.
Carboxylation: Carbon dioxide (CO2) under basic conditions.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The bromine atom and the keto group play crucial roles in its reactivity, allowing it to participate in a range of chemical transformations. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation-reduction processes.
Comparison with Similar Compounds
Table 1: Key Compounds and Their Properties
*Note: Bioactivity for the target compound is inferred from brominated analogues (e.g., ).
Substituent Effects on Properties
Electronic and Steric Effects
- Bromine: Enhances lipophilicity and electrophilicity.
- Methyl vs. Methoxy: The methyl group (target compound) is electron-donating via hyperconjugation, slightly deactivating the aromatic ring. Methoxy groups (e.g., ) are stronger electron donors, increasing ring reactivity for electrophilic substitution.
Biological Activity
3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C11H10BrO3
- Molecular Weight : 284.10 g/mol
- IUPAC Name : 3-(5-bromo-2-methylphenyl)-2-oxopropanoic acid
- Canonical SMILES : BrC1=C(C(=C(C=C1)C(=O)C(C(=O)O)=O)C)C
Anticancer Activity
Recent studies have demonstrated that 3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells.
- In Vitro Studies :
- The compound was tested against A549 human lung adenocarcinoma cells, showing a dose-dependent reduction in cell viability. At a concentration of 100 µM, the compound reduced A549 cell viability to approximately 66% compared to untreated controls .
- Comparative studies indicated that 3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid exhibited stronger anticancer effects than standard chemotherapeutics like cisplatin, particularly in cases of multidrug-resistant cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that it may be effective against certain multidrug-resistant strains of bacteria.
- Pathogen Testing :
- The compound was screened against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, showing promising results in inhibiting bacterial growth .
- The structure of the compound contributes to its ability to disrupt bacterial cell membranes, which is crucial for its antimicrobial efficacy.
The biological activity of 3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer proliferation and bacterial survival, although further research is necessary to elucidate these pathways completely.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid:
| Structure Feature | Activity Impact |
|---|---|
| Bromine Substitution | Enhances lipophilicity and cellular uptake |
| Carboxylic Acid Group | Essential for biological activity and solubility |
| Methyl Group | Modulates interaction with target proteins |
Case Studies
- Case Study on Lung Cancer :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
